molecular formula C25H25N3O6S B14111277 2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B14111277
M. Wt: 495.5 g/mol
InChI Key: YXGLXOBRKHSRGS-UHFFFAOYSA-N
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Description

2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the dimethoxyphenyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H25N3O6S

Molecular Weight

495.5 g/mol

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H25N3O6S/c1-14-15(2)35-24-22(14)23(30)28(19-11-10-18(33-4)12-20(19)34-5)25(31)27(24)13-21(29)26-16-6-8-17(32-3)9-7-16/h6-12H,13H2,1-5H3,(H,26,29)

InChI Key

YXGLXOBRKHSRGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC)C

Origin of Product

United States

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